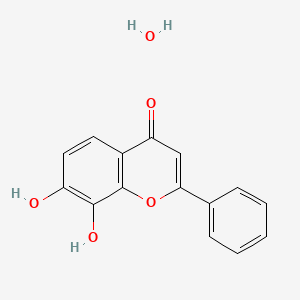

7,8-dihydroxy-2-phenylchromen-4-one;hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

These are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton . This compound is also known for its potential pharmacological properties and is being explored for various scientific research applications.

作用机制

Target of Action

The primary target of 7,8-Dihydroxyflavone (7,8-DHF) is the tropomyosin-related kinase B (TrkB) receptor . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves in the synthesis of proteins involved in synaptic strengthening, and is important for long-term memory .

Mode of Action

7,8-DHF acts as a TrkB agonist , mimicking the action of BDNF . It enhances TrkB phosphorylation and promotes downstream cellular signaling . Interestingly, 7,8-DHF has also been found to directly and potently inhibit pyridoxal kinase (PDXP), a key enzyme in the vitamin B6 salvage pathway .

Biochemical Pathways

The activation of TrkB by 7,8-DHF triggers several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and differentiation. Additionally, 7,8-DHF’s inhibition of PDXP may impact vitamin B6 metabolism .

Pharmacokinetics

The pharmacokinetics profile of 7,8-DHF indicates that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml) . It has been noted that 7,8-dhf has only modest oral bioavailability and a moderate pharmacokinetic profile .

Result of Action

The activation of TrkB by 7,8-DHF has been shown to protect neurons from apoptosis, inhibit kainic acid-induced toxicity, decrease infarct volumes in stroke, and provide neuroprotection in animal models of Parkinson’s disease . It also has effects on memory and cardiovascular regulation . In oral squamous cell carcinoma cells, this compound decreases cell growth and induces apoptosis by suppressing Sp1 signaling .

生化分析

Biochemical Properties

7,8-Dihydroxyflavone hydrate is a TrkB receptor agonist . Treatment with this flavonoid derivative brings about an enhanced TrkB phosphorylation and promotes downstream cellular signaling . It is also known to exert an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .

Cellular Effects

7,8-Dihydroxyflavone hydrate has been found to have various effects on different types of cells. For instance, it has been reported to decrease cell growth and induce apoptosis in oral squamous cell carcinoma cells by suppressing Sp1 signaling . It also elicits protection in scopolamine-induced Alzheimer-like pathologic dysfunction .

Molecular Mechanism

The molecular mechanism of action of 7,8-Dihydroxyflavone hydrate involves its interaction with the TrkB receptor as well as VEGFR2 . It enhances TrkB phosphorylation and promotes downstream cellular signaling . On the other hand, it exerts an inhibitory effect on the VEGFR2 receptor .

Temporal Effects in Laboratory Settings

In models of neuronal death or scopolamine-induced cognitive impairment, 7,8-Dihydroxyflavone hydrate treatment improved cognition, increased LTP, increased the density of thin spines in the hippocampus, reduced Aβ40 and Aβ42, reduced oxidative stress, and increased the expression of anti-oxidant enzymes .

Dosage Effects in Animal Models

In animal models of traumatic brain injury (TBI), 7,8-Dihydroxyflavone hydrate decreases brain edema, neuronal death, and brain tissue damage and improves functional deficits . In animal models of schizophrenia, this compound reverses cognitive deficits and promotes synaptic plasticity .

Metabolic Pathways

7,8-Dihydroxyflavone hydrate has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . The specific metabolic pathways that the product is involved in are not clearly defined in the literature.

Transport and Distribution

The transport of 7,8-Dihydroxyflavone hydrate was found to be time and concentration-dependent in both the apical (AP) to basolateral (BL) side and the reverse direction . Interestingly, decreasing the pH from 7.4 to 6.0 markedly enhanced 7,8-DHF transport .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-2-phenylchromen-4-one;hydrate typically involves the Pechmann reaction, which is a method for synthesizing coumarins. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid . For example, resorcinol can react with ethyl acetoacetate under acidic conditions to form the desired compound.

Industrial Production Methods

the Pechmann reaction remains a fundamental approach for synthesizing coumarin derivatives on a larger scale .

化学反应分析

Types of Reactions

7,8-dihydroxy-2-phenylchromen-4-one;hydrate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

7,8-dihydroxy-2-phenylchromen-4-one;hydrate has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

相似化合物的比较

Similar Compounds

- 7,8-dihydroxy-4-phenyl-2H-chromen-2-one

- 7,8-dihydroxy-2-phenylchromone

- Dihydroxyflavone, 7,8-

Uniqueness

7,8-dihydroxy-2-phenylchromen-4-one;hydrate is unique due to its specific hydroxylation pattern on the chromenone ring, which imparts distinct chemical and biological properties. This hydroxylation pattern enhances its antioxidant activity compared to other similar compounds .

属性

IUPAC Name |

7,8-dihydroxy-2-phenylchromen-4-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.H2O/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJTWDNNGUXNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

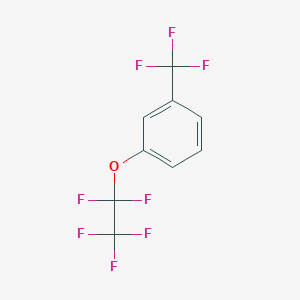

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

![2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B6327189.png)